Methyl 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate
Overview
Description
Methyl 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-nitroaniline with anthranilic acid to form a quinazoline intermediate. This intermediate is then reacted with methyl 4-aminobenzoate under specific reaction conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, solvents like ethanol or DMF.
Hydrolysis: Acidic or basic conditions, water
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted quinazoline derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid
Scientific Research Applications
Methyl 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to its potential anticancer effects. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a simpler structure but similar biological activities.
Quinazolinone: A derivative with a carbonyl group, known for its diverse pharmacological properties.
4-nitroaniline: A precursor in the synthesis of the compound, with its own set of applications in dye and pigment industries
Uniqueness
Methyl 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate stands out due to its unique combination of a quinazoline core with a nitrophenyl and ester functional groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl 4-[[2-(4-nitrophenyl)quinazolin-4-yl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c1-30-22(27)15-6-10-16(11-7-15)23-21-18-4-2-3-5-19(18)24-20(25-21)14-8-12-17(13-9-14)26(28)29/h2-13H,1H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZMAQSXDRRROQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.